molecular formula C23H22N2O5S B7703506 N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7703506
M. Wt: 438.5 g/mol
InChI Key: IHAHVDXBJAIXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as MS023, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide compounds and has been found to have potential applications in the field of cancer research.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in maintaining the pH balance of cancer cells, allowing them to survive and grow in acidic environments. By inhibiting CAIX, this compound disrupts this pH balance and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the pH balance of cancer cells. This compound has also been found to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is its high potency and selectivity for CAIX. This makes it a valuable tool for studying the role of CAIX in cancer biology. However, this compound is not without limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which may limit its use in certain research applications.

Future Directions

There are a number of future directions for research on N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of this compound. Another area of research is the investigation of the role of CAIX in other types of cancer, and the potential use of CAIX inhibitors in these cancers. Finally, there is interest in the development of this compound as a therapeutic agent for cancer and other diseases, and further preclinical and clinical studies will be needed to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and N,N-dimethylformamide to obtain this compound in high yield.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been extensively studied for its potential use as a cancer therapeutic agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-23(24-19-11-12-21-22(15-19)30-17-29-21)16-25(14-13-18-7-3-1-4-8-18)31(27,28)20-9-5-2-6-10-20/h1-12,15H,13-14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAHVDXBJAIXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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